An In-depth Technical Guide to 3-Hydroxy-2-methylpentanal: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 3-Hydroxy-2-methylpentanal: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-Hydroxy-2-methylpentanal (CAS No. 615-30-5). This bifunctional molecule, containing both a hydroxyl and an aldehyde group, is a valuable building block in organic synthesis, particularly in the fragrance and pharmaceutical industries. This document consolidates key data into structured tables and outlines generalized experimental protocols for its synthesis, purification, and analysis, providing a foundational resource for laboratory applications.
Chemical Properties and Identification
3-Hydroxy-2-methylpentanal, also known as propionaldol, is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1] It is a product of the aldol (B89426) self-condensation of propionaldehyde (B47417).[2] The compound is soluble in water and ethanol.[1]
General and Physical Properties
A summary of the key physical and chemical properties of 3-Hydroxy-2-methylpentanal is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [2][3][4][5][6][7] |
| Molecular Weight | 116.16 g/mol | [2][4][8][9] |
| CAS Number | 615-30-5 | [2][3][4][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, fruity | [1] |
| Density | 0.943 g/cm³ | [3][4][6][7][10] |
| Boiling Point | 180.5 °C at 760 mmHg | [2][3][4][6][7][10][11] |
| Flash Point | 68.2 °C | [3][4][6][7][10][11] |
| Refractive Index | 1.424 | [3][6][7][10][11] |
| Vapor Pressure | 0.264 mmHg at 25 °C | [3][4][6][7][11] |
| Solubility | Soluble in water and ethanol | [1] |
Spectral and Computational Data
| Data Type | Information | Source |
| ¹H NMR (Predicted) | δ 6.44–6.38 (m, 1H, Aldehyde proton), 4.09 (t, J = 6.0 Hz, 2H, Hydroxyl-adjacent CH₂ group), 2.45 (d, J = 0.7 Hz, 3H) | [3] |
| Mass Spectrometry | Predicted Collision Cross Section (CCS) values are available for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. | [3][5] |
| InChI Key | YWUGUGHGGWKGEG-UHFFFAOYSA-N | [2][9] |
| Canonical SMILES | CCC(C(C)C=O)O | [9] |
Chemical Structure
3-Hydroxy-2-methylpentanal is a β-hydroxy aldehyde. Its structure contains two stereogenic centers at the C2 and C3 positions, which means it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[2] The general structure is depicted below.
Experimental Protocols
Synthesis via Aldol Condensation
The most common method for the synthesis of 3-Hydroxy-2-methylpentanal is the base-catalyzed aldol self-condensation of propionaldehyde.[2] The historical synthesis was first reported by August Thalberg in 1898 using a potassium carbonate solution.[1] Modern approaches can utilize various bases. A generalized laboratory procedure is outlined below.
Materials:
-
Propionaldehyde
-
A base catalyst (e.g., aqueous potassium carbonate, sodium hydroxide, or an amine catalyst like L-proline for stereoselective synthesis)[1][6]
-
An appropriate solvent (e.g., water, ethanol)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Apparatus for extraction and distillation
Procedure:
-
Chill the propionaldehyde and the solvent in an ice bath.
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the propionaldehyde and solvent.
-
Slowly add the base catalyst to the stirred solution while maintaining the temperature of the reaction mixture using the ice bath.
-
After the addition is complete, continue stirring the reaction mixture for a specified time to allow for the completion of the reaction.
-
Neutralize the reaction mixture with a suitable acid.
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by fractional distillation.[1]
Purification by Fractional Distillation
Due to the potential for side reactions and the presence of unreacted starting material, the crude product of the aldol condensation requires purification. Fractional distillation is an effective method for this purpose, separating components based on differences in their boiling points.
Equipment:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
Procedure:
-
Set up the fractional distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head.[2]
-
Add the crude 3-Hydroxy-2-methylpentanal and boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
Collect the forerun, which will contain lower-boiling impurities and any remaining starting material (propionaldehyde boiling point: ~46-50 °C).
-
As the temperature rises and stabilizes at the boiling point of 3-Hydroxy-2-methylpentanal (180.5 °C at 760 mmHg), change the receiving flask to collect the purified product.[2][3][4][6][7][10][11]
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the desired fraction has been collected.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of 3-Hydroxy-2-methylpentanal. Due to the presence of a polar hydroxyl group, derivatization is often necessary to improve volatility and chromatographic peak shape. Silylation is a common derivatization method for hydroxyl groups.
Generalized GC-MS Protocol (with Derivatization):
-
Sample Preparation (Silylation):
-
Dry the sample to remove any moisture.
-
Dissolve a known amount of the sample in an anhydrous solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture.
-
-
GC-MS Analysis:
-
Injector: Operate in split or splitless mode at a temperature sufficient to vaporize the derivatized analyte.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.
-
Oven Program: A temperature gradient is employed to separate the components of the mixture. For example, start at a low temperature, hold, and then ramp up to a final temperature.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Identification: The identity of the derivatized 3-Hydroxy-2-methylpentanal can be confirmed by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
-
Reactivity and Stability
The bifunctional nature of 3-Hydroxy-2-methylpentanal, possessing both an aldehyde and a hydroxyl group, governs its reactivity.[2]
-
Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic attack at the carbonyl carbon. It can undergo reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and additions of nucleophiles.[2]
-
Hydroxyl Group: The hydroxyl group can be involved in esterification, etherification, and oxidation reactions.
-
Dehydration: Upon heating, particularly under acidic or basic conditions, 3-Hydroxy-2-methylpentanal can undergo dehydration to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[1]
Safety Information
Based on available GHS information, 3-Hydroxy-2-methylpentanal is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Hydroxy-2-methylpentanal is a versatile chemical intermediate with well-defined physical properties. Its synthesis is readily achievable through the aldol condensation of propionaldehyde, and it can be purified using standard laboratory techniques such as fractional distillation. The presence of two functional groups provides a rich chemistry for further synthetic transformations. This guide provides essential data and procedural outlines to support researchers in the effective use and characterization of this compound.
References
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- 5. PubChemLite - 3-hydroxy-2-methylpentanal (C6H12O2) [pubchemlite.lcsb.uni.lu]
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- 8. 3-Hydroxy-2-methylpentanal | C6H12O2 | CID 220212 - PubChem [pubchem.ncbi.nlm.nih.gov]
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